(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxine ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a catalyst such as sulfuric acid or using methyl iodide and a base like potassium carbonate.
Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a suitable phenol derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Studies focus on its ability to modulate specific molecular targets, which could lead to the development of new treatments for diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- (2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
Compared to similar compounds, (2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is unique due to its specific methoxy and phenyl substituents. These groups confer distinct chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications. The presence of multiple chiral centers also adds to its complexity and potential for stereoselective interactions.
Properties
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-18-9-5-3-8(4-6-9)14-20-7-10-13(22-14)11(16)12(17)15(19-2)21-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXAHIIJEKSSSM-OJVARPOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=C(C=C3)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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